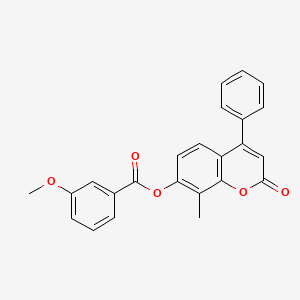![molecular formula C31H31NO6S B11153665 4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate](/img/structure/B11153665.png)
4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-OXO-8-PROPYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-OXO-8-PROPYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANOATE involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor. This typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) under reflux conditions.
Introduction of the Propyl Group: The propyl group can be introduced via an alkylation reaction using propyl bromide in the presence of a strong base like sodium hydride (NaH).
Attachment of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Final Product: The final step involves the esterification of the chromene derivative with 2-(4-methylbenzenesulfonamido)-3-phenylpropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, the compound can be used as a probe to study various biological processes. Its ability to interact with different biomolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, the compound has potential as a therapeutic agent. Its structural features suggest it could be used in the development of drugs for treating various diseases, including cancer and infectious diseases.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-OXO-8-PROPYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANOATE involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, enhancing the compound’s binding affinity. The propyl and phenyl groups can contribute to the compound’s hydrophobic interactions, stabilizing its binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Similar in structure to chromenes, coumarins are known for their anticoagulant and antimicrobial properties.
Flavonoids: These compounds share a similar core structure and are known for their antioxidant and anti-inflammatory activities.
Benzopyrans: These compounds have a similar chromene core and are used in the development of various pharmaceuticals.
Uniqueness
What sets 4-OXO-8-PROPYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANOATE apart is its unique combination of functional groups. The presence of the sulfonamide and propyl groups, along with the chromene core, provides a unique set of chemical and biological properties that can be exploited for various applications.
Properties
Molecular Formula |
C31H31NO6S |
|---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
(4-oxo-8-propyl-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C31H31NO6S/c1-3-8-22-18-26-24-11-7-12-25(24)30(33)38-29(26)19-28(22)37-31(34)27(17-21-9-5-4-6-10-21)32-39(35,36)23-15-13-20(2)14-16-23/h4-6,9-10,13-16,18-19,27,32H,3,7-8,11-12,17H2,1-2H3/t27-/m0/s1 |
InChI Key |
BPKLDKRUGJQLGK-MHZLTWQESA-N |
Isomeric SMILES |
CCCC1=CC2=C(C=C1OC(=O)[C@H](CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C)OC(=O)C5=C2CCC5 |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)C(CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C)OC(=O)C5=C2CCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide](/img/structure/B11153585.png)

![methyl {6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11153601.png)
![3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11153602.png)
![5-bromo-N~3~-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide](/img/structure/B11153603.png)
![6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B11153607.png)
![7-[(4-ethenylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11153608.png)

![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide](/img/structure/B11153624.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxoimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B11153647.png)
![2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11153650.png)
![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B11153657.png)
![methyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B11153670.png)
